Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride
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Overview
Description
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzodiazepine core, a fluorophenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Chloroacetamide Moiety: This is typically done through an acylation reaction using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new anxiolytic or anticonvulsant drugs.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The fluorophenyl group may contribute to the compound’s binding affinity and selectivity, while the chloroacetamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic properties.
Fluorazepam: Contains a fluorophenyl group similar to the compound .
Chlordiazepoxide: Features a chloroacetamide moiety.
Uniqueness
Benzeneacetamide, 2-chloro-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to the combination of its structural features, which may result in distinct pharmacological properties compared to other benzodiazepines. Its specific substitution pattern could lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
83737-47-7 |
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Molecular Formula |
C25H24Cl2FN3O |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H23ClFN3O.ClH/c1-30-18(15-28-24(31)14-17-8-2-5-11-21(17)26)16-29-25(19-9-3-6-12-22(19)27)20-10-4-7-13-23(20)30;/h2-13,18H,14-16H2,1H3,(H,28,31);1H |
InChI Key |
UIZUEJDEJOMYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)CC4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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